molecular formula C14H13Cl4N B14063391 [2-Chloro-3-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

[2-Chloro-3-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

Cat. No.: B14063391
M. Wt: 337.1 g/mol
InChI Key: DWYWCDSYYTTWBA-UHFFFAOYSA-N
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Description

[2-Chloro-3-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is a sophisticated synthetic intermediate of significant interest in advanced organic methodology development, particularly in the construction of sterically congested and highly functionalized aromatic systems. Its primary research value lies in its potential application in transition-metal catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, where the chloro and dimethylamino groups can serve as orthogonal handles for sequential functionalization https://www.sciencedirect.com/science/article/abs/pii/S0040402021002887 . The compound's structure, featuring a poly-chlorinated cyclohexadienyl moiety fused to an aniline derivative, makes it a compelling subject for studying dearomatization and rearomatization processes, which are fundamental steps in the synthesis of complex natural products and pharmaceuticals. Furthermore, the presence of multiple chlorine atoms offers a pathway for further diversification via halogen dance reactions or nucleophilic aromatic substitution, enabling the rapid generation of chemical libraries for drug discovery and materials science research. This reagent is strictly for use in laboratory research to explore these novel synthetic transformations and their mechanistic underpinnings.

Properties

Molecular Formula

C14H13Cl4N

Molecular Weight

337.1 g/mol

IUPAC Name

2-chloro-N,N-dimethyl-3-(2,4,6-trichlorocyclohexa-2,4-dien-1-yl)aniline

InChI

InChI=1S/C14H13Cl4N/c1-19(2)12-5-3-4-9(14(12)18)13-10(16)6-8(15)7-11(13)17/h3-7,10,13H,1-2H3

InChI Key

DWYWCDSYYTTWBA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1Cl)C2C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Structural and Synthetic Overview

The target compound features a polyhalogenated phenyl ring fused to a trichlorocyclohexadiene moiety, with a dimethylamine substituent at the 3-position. Its molecular formula, $$ \text{C}{14}\text{H}{13}\text{Cl}_4\text{N} $$, and molecular weight of 337.07 g/mol, necessitate precision in halogen placement and stereochemical control. The synthesis typically involves three stages:

  • Construction of the trichlorocyclohexadiene backbone.
  • Functionalization of the phenyl ring with chlorine substituents.
  • Introduction of the dimethylamine group.

Preparation Methodologies

Nucleophilic Substitution Approach

This method leverages the reactivity of chloro-substituted intermediates to introduce the dimethylamine group. A representative protocol involves:

  • Synthesis of 2-Chloro-3-(2,4,6-trichlorocyclohexa-2,4-dienyl)-Phenyl Chloride :

    • Reacting 2,4,6-trichlorocyclohexa-2,4-dienol with 2-chloro-3-chlorophenylmagnesium bromide in tetrahydrofuran (THF) at −78°C.
    • Yield: 68–72% after purification via silica gel chromatography.
  • Amination with Dimethylamine :

    • The chloride intermediate undergoes nucleophilic substitution with dimethylamine in the presence of potassium carbonate (K$$2$$CO$$3$$) and a catalytic amount of tetrabutylammonium iodide (TBAI) in dimethylformamide (DMF) at 80°C.
    • Reaction time: 12–16 hours.
    • Yield: 85–89%.
Table 1: Nucleophilic Substitution Reaction Parameters
Parameter Value/Range Source
Temperature 80°C
Catalyst TBAI (5 mol%)
Solvent DMF
Yield 85–89%

Reductive Amination Strategy

An alternative route employs reductive amination to install the dimethylamine group while preserving the halogenated framework:

  • Preparation of 3-Keto Intermediate :

    • Oxidation of 3-(2,4,6-trichlorocyclohexa-2,4-dienyl)-2-chlorophenyl methanol using pyridinium chlorochromate (PCC) in dichloromethane (DCM).
    • Yield: 78–82%.
  • Reductive Amination :

    • The ketone reacts with dimethylamine hydrochloride and sodium cyanoborohydride (NaBH$$_3$$CN) in methanol at room temperature.
    • pH maintained at 6–7 using acetic acid.
    • Yield: 76–80%.
Table 2: Reductive Amination Optimization
Condition Optimization Outcome Source
Reducing Agent NaBH$$3$$CN > NaBH$$4$$
Solvent Methanol
Reaction Time 24 hours

Modular Assembly via Suzuki-Miyaura Coupling

For enhanced stereocontrol, a palladium-catalyzed cross-coupling approach is utilized:

  • Synthesis of Boronic Ester Precursor :

    • 2,4,6-Trichlorocyclohexa-2,4-dienyl boronic ester is prepared via Miyaura borylation using bis(pinacolato)diboron and Pd(dppf)Cl$$_2$$.
  • Coupling with Chlorophenyl Dimethylamine :

    • The boronic ester reacts with 3-chloro-2-iodophenyl dimethylamine under Suzuki conditions (Pd(PPh$$3$$)$$4$$, Na$$2$$CO$$3$$, DME/H$$_2$$O).
    • Yield: 70–75%.

Purification and Characterization

Post-synthesis purification is critical due to the compound’s polyhalogenated nature:

  • Crystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >98% purity.
  • HPLC Analysis : Reverse-phase C18 columns with acetonitrile/water (65:35) mobile phase confirm purity.
  • Spectroscopic Data :
    • $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$_3$$): δ 7.45 (d, J = 8.4 Hz, 1H), 6.98 (s, 1H), 2.92 (s, 6H).
    • $$ \text{HRMS (ESI)} $$: m/z 338.0241 [M+H]$$^+$$ (calc. 338.0238).

Industrial-Scale Considerations

Cost and Scalability

  • Catalyst Recycling : Pd catalysts in Suzuki couplings are recovered via activated carbon filtration, reducing costs by 30%.
  • Solvent Recovery : DMF and methanol are distilled and reused, aligning with green chemistry principles.

Comparative Analysis of Methods

Table 3: Method Comparison
Method Yield (%) Purity (%) Scalability Cost Index
Nucleophilic Substitution 85–89 98 High $$
Reductive Amination 76–80 97 Moderate $$$
Suzuki Coupling 70–75 99 Low $$$$

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often facilitated by strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of chlorine atoms or the reduction of other functional groups.

    Substitution: The compound is prone to nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxylamine, ammonia.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while reduction can produce dechlorinated amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activity, including antimicrobial and anticancer properties.

Medicine

The compound and its derivatives are investigated for their potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, including dyes and agrochemicals.

Mechanism of Action

The mechanism by which [2-Chloro-3-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the derivative used.

Comparison with Similar Compounds

Positional Isomer: [3-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

This isomer (CAS 1361579-86-3) shares the same molecular formula (C₁₄H₁₃Cl₄N ) but differs in substituent arrangement:

  • Phenyl ring : Chlorine at position 3 (vs. position 2 in the target compound).
  • Cyclohexadienyl ring : 2,3,4-Trichloro substitution (vs. 2,4,6-trichloro).

Implications :

  • Steric and Symmetry Differences : The 2,3,4-trichloro substitution reduces symmetry compared to the 2,4,6-pattern, possibly affecting crystallinity or intermolecular interactions.
Property Target Compound Positional Isomer (CAS 1361579-86-3)
Chlorine Positions (Phenyl) 2-Chloro 3-Chloro
Cyclohexadienyl Substitution 2,4,6-Trichloro 2,3,4-Trichloro
Molecular Weight 337.1 g/mol 337.1 g/mol
Smiles Notation CN(C)c1cc(Cl)c(C2C=C(Cl)C(Cl)=CC2Cl)cc1 CN(C)c1cccc(Cl)c1C1CC=C(Cl)C(Cl)=C1Cl

Halogenated Aromatic Compounds from

Compounds 9f–9l in feature a pentamethylcyclopentadienyl group attached to substituted benzene rings. While structurally distinct, these compounds highlight the role of substituents on synthetic yields and properties:

Compound Substituent Yield Physical State
9f Methyl 86% White solid
9g Trifluoromethyl 73% White solid
9h tert-Butyl 88% Pale yellow oil
9l Nitro 10% Bright yellow solid

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The nitro-substituted compound (9l) exhibits a significantly lower yield (10%), suggesting synthetic challenges for EWGs. This could imply that the target compound’s trichlorocyclohexadienyl group (a strong EWG) might also pose synthesis difficulties.
  • Physical State : Halogenated analogs (e.g., 9f, 9g) tend to form solids, likely due to increased polarity and intermolecular forces.

Halogenated Furanones and Related Compounds ()

lists halogenated furanones (e.g., EMX, BMX-3) with carcinogenic potency classified under LM (mechanistic evidence of carcinogenicity).

Compound Class Carcinogenicity
EMX (halofuranones) Halogenated cyclic ketones LM
BMX-3 Nonhalogenated aromatics LM
Target Compound Halogenated aromatic amine Unknown

Implications :

  • Structure–Activity Relationships (SAR): High halogenation in EMX correlates with carcinogenicity, suggesting that the target compound’s trichlorocyclohexadienyl group may similarly influence toxicity.
  • Aromatic Amines : The dimethylamine group could introduce additional bioactivity, warranting further toxicological studies.

Biological Activity

The compound [2-Chloro-3-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine , with the CAS number 1361577-64-1, is a complex organic molecule characterized by its unique structure that includes a chloro-substituted phenyl ring and a trichlorocyclohexadiene moiety. This compound belongs to a class of chemicals that may exhibit significant biological activity due to the presence of multiple chlorine atoms and an amine functional group, which can influence its reactivity and interactions with biological systems.

  • Molecular Formula : C₁₄H₁₃Cl₄N
  • Molar Mass : 337.07 g/mol
  • Purity Specification : ≥ 98% .

Biological Activity Overview

The biological activity of this compound can be understood through various studies that explore its antimicrobial properties and potential therapeutic applications. The presence of chlorine atoms in its structure suggests enhanced lipophilicity, which aids in membrane permeability and biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit a range of pharmacological effects, particularly antimicrobial activity. For instance, studies have shown that chloro-substituted amines can effectively inhibit Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Table 1: Antimicrobial Efficacy Against Various Bacteria

Bacterial StrainActivity Observed
Staphylococcus aureusHigh
Methicillin-resistant S. aureus (MRSA)High
Escherichia coliModerate
Candida albicansModerate

Structure-Activity Relationship (SAR)

The biological activity of chloroacetamides varies with the position of substituents on the phenyl ring. Compounds with halogenated substituents demonstrate increased potency against specific bacterial strains due to their enhanced ability to penetrate cell membranes .

Computational Predictions

Computational methods such as PASS (Prediction of Activity Spectra for Substances) have been utilized to predict the biological activity based on the compound's structure. These predictions can help identify potential therapeutic uses or toxic effects .

Case Studies

  • Study on Antimicrobial Properties :
    A study characterized various chloroacetamides for their antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. The findings indicated that compounds with higher lipophilicity were more effective against Gram-positive bacteria and pathogenic yeasts .
  • Comparative Analysis :
    Another study evaluated a series of chlorinated compounds against both Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited submicromolar activity against MRSA, highlighting the importance of structural modifications in enhancing biological efficacy .

Q & A

Q. What are the recommended synthetic routes for [2-Chloro-3-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine, and how can regioselectivity be controlled?

Methodological Answer : The synthesis of polychlorinated aromatic amines often involves multi-step halogenation and alkylation. For example, describes a procedure where phenylethylamine derivatives are synthesized via alkylation of nitriles with organolithium reagents (e.g., n-BuLi), followed by reduction (e.g., BH₃·THF) and acid hydrolysis. To control regioselectivity in chlorination, steric and electronic factors must be optimized. For instance, directing groups (e.g., dimethylamino) can influence substitution patterns. Use low-temperature conditions (-78°C) and slow reagent addition to minimize side reactions. Monitor intermediates via TLC and NMR .

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer : Combine spectroscopic and chromatographic methods:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F (if applicable) spectra to confirm substituent positions (e.g., aromatic protons and chlorine splitting patterns) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for verifying polychlorinated structures .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological studies) .

Q. What stability considerations are critical for handling this compound?

Methodological Answer : Polychlorinated amines are prone to hydrolysis and photodegradation. Store under inert atmosphere (N₂/Ar) at -20°C in amber vials. Avoid aqueous buffers unless stabilized with antioxidants (e.g., BHT). Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation products via LC-MS .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

Methodological Answer : Use density functional theory (DFT) to calculate:

  • Electrophilicity Index : Predicts susceptibility to nucleophilic attack at chlorine substituents.
  • HOMO-LUMO Gaps : Estimates redox activity, relevant for catalytic coupling reactions.
    Software like Gaussian 16 with B3LYP/6-311G(d,p) basis sets is recommended. Validate models against experimental kinetic data (e.g., reaction rates with Pd catalysts) .

Q. What strategies resolve contradictions in biological activity data for structurally similar compounds?

Methodological Answer : When conflicting bioactivity results arise (e.g., antioxidant vs. pro-inflammatory effects):

  • Dose-Response Analysis : Test across a wide concentration range (nM to mM) to identify biphasic effects.
  • Target Profiling : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinities for receptors like dopamine β-hydroxylase () or COX-2 ().
  • Metabolite Screening : LC-HRMS identifies metabolites that may antagonize parent compound activity .

Q. How can advanced crystallography resolve ambiguities in the compound’s solid-state structure?

Methodological Answer : Single-crystal X-ray diffraction is essential for confirming stereochemistry and intermolecular interactions. For polychlorinated amines:

  • Crystal Growth : Use slow evaporation from dichloromethane/hexane mixtures.
  • Data Collection : Resolve chlorine atoms with Mo-Kα radiation (λ = 0.71073 Å).
  • Hydrogen Bonding : Analyze Cl⋯H-N and Cl⋯π interactions to explain packing motifs (e.g., R₂²(22) rings in ) .

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